4,4'-Thiobisbenzenethiol

Overview

Description

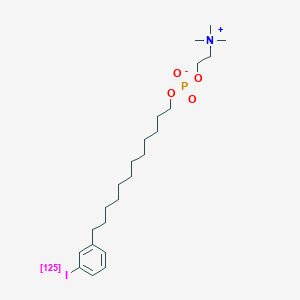

4,4’-Thiobisbenzenethiol, also known as Bis(4-mercaptophenyl) sulfide, is an organic compound with the molecular formula C12H10S3. It is characterized by the presence of two thiol groups (-SH) attached to a benzene ring, connected by a sulfur atom. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Mechanism of Action

Target of Action

4,4’-Thiobisbenzenethiol, also known as Bis(4-mercaptophenyl) sulfide, primarily targets silver nanoparticles . The compound interacts with these nanoparticles, leading to changes in their configuration and behavior .

Mode of Action

The interaction of 4,4’-Thiobisbenzenethiol with its targets involves adsorption onto the surface of the silver nanoparticles . Depending on the conditions and preparation processes, several possible surface species can be produced, including single-end adsorption on a silicon wafer, double-end adsorption, and bridge-like adsorption . These different adsorption systems exhibit distinct spectral characteristics in surface-enhanced Raman spectroscopy (SERS) .

Biochemical Pathways

The compound’s interaction with silver nanoparticles suggests potential implications in nanotechnology and materials science, particularly in the design of adsorption systems at a molecular level .

Pharmacokinetics

It’s known that the compound is insoluble in water but soluble in organic solvents such as chloroform, ethyl acetate, and methanol . This solubility profile may influence the compound’s bioavailability and distribution within the body.

Result of Action

The molecular and cellular effects of 4,4’-Thiobisbenzenethiol’s action are largely dependent on its interaction with silver nanoparticles . The compound’s adsorption onto these nanoparticles can alter their surface properties and behavior, potentially influencing their applications in various fields such as nanosensors .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4,4’-Thiobisbenzenethiol. For instance, the compound’s adsorption behavior can vary under different conditions and preparation processes . Additionally, the compound should be stored in a dark place under an inert atmosphere at room temperature to maintain its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Thiobisbenzenethiol typically involves multiple steps:

Esterification: Phenthiol is reacted with acetic anhydride to form an ester.

Etherification: The ester is then reacted with a solvent, iodine, and sulfur dichloride to form an intermediate yellow solid.

Hydrolysis: The intermediate is hydrolyzed using sodium hydroxide, followed by acidification with hydrochloric acid to yield a white solid.

Recrystallization: The white solid is recrystallized to obtain pure 4,4’-Thiobisbenzenethiol.

Industrial Production Methods

Industrial production methods for 4,4’-Thiobisbenzenethiol often involve similar synthetic routes but are optimized for higher yields and cost-effectiveness. These methods may include the use of alternative reagents and solvents to improve the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

4,4’-Thiobisbenzenethiol undergoes various chemical reactions, including:

Oxidation: The thiol groups can be oxidized to form disulfides.

Reduction: The compound can be reduced to form thiolates.

Substitution: The thiol groups can participate in nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides are commonly used in substitution reactions

Major Products Formed

Oxidation: Disulfides are the major products.

Reduction: Thiolates are formed.

Substitution: Various substituted thiols are produced depending on the nucleophile used

Scientific Research Applications

4,4’-Thiobisbenzenethiol has a wide range of applications in scientific research:

Comparison with Similar Compounds

4,4’-Thiobisbenzenethiol can be compared with other similar compounds, such as:

Benzene-1,4-dithiol: Similar in structure but lacks the sulfur bridge.

Biphenyl-4,4’-dithiol: Contains a biphenyl structure instead of a single benzene ring.

1,4-Benzenedimethanethiol: Has methylene bridges instead of direct sulfur connections.

Uniqueness

The presence of the sulfur bridge in 4,4’-Thiobisbenzenethiol makes it unique, providing distinct chemical properties and reactivity compared to other thiol compounds .

Properties

IUPAC Name |

4-(4-sulfanylphenyl)sulfanylbenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10S3/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLLMOYPIVVKFHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S)SC2=CC=C(C=C2)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50347255 | |

| Record name | 4,4'-Thiobisbenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50347255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19362-77-7 | |

| Record name | 4,4'-Thiobisbenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50347255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-Thiobisbenzenethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula, weight, and structure of 4,4'-Thiobisbenzenethiol?

A1: this compound (TBBT) has the molecular formula C12H10S3 and a molecular weight of 246.38 g/mol. Its structure consists of two benzene rings linked by a sulfur atom, with each benzene ring further substituted with a thiol group (-SH).

Q2: What spectroscopic data is available for characterizing TBBT?

A2: Several spectroscopic techniques are employed to characterize TBBT, including:

- Surface-Enhanced Raman Spectroscopy (SERS): SERS reveals characteristic vibrational modes, providing insights into TBBT's adsorption behavior on metal surfaces like silver and gold. For instance, the presence of ν(S-H) at 2513 cm-1 and δ(C-S-H) at 910 cm-1 indicates single-end adsorption via one Au-S bond, leaving the other thiol group free. []

Q3: How does TBBT interact with metal surfaces?

A3: TBBT exhibits strong affinity for metal surfaces like gold and silver, forming self-assembled monolayers (SAMs). This interaction occurs through the sulfur atoms in TBBT, leading to either single-end or double-end adsorption depending on the conditions and the metal surface. [, , ]

Q4: How does the adsorption configuration of TBBT on metal surfaces affect its properties?

A4: Different adsorption configurations result in distinct spectral characteristics in SERS. For example, on silver nanoparticles, TBBT exhibits different SERS spectra depending on whether it is single-end adsorbed, double-end adsorbed, or forming a bridge-like structure. []

Q5: What makes TBBT suitable for creating thin films and coatings?

A5: TBBT's ability to form well-ordered SAMs on metal surfaces makes it valuable for creating thin films and coatings with controlled properties. These films can serve as platforms for various applications, including biosensing and molecular electronics. [, ]

Q6: How is TBBT utilized in polymer synthesis?

A6: TBBT serves as a monomer in various polymerization reactions, including polycondensation reactions with activated dihalides to produce poly(phenylene thioether)s. These polymers are known for their high glass transition temperatures and excellent thermal stability. [, ]

Q7: Can TBBT be used to create sulfonated polymers for fuel cell applications?

A7: Yes, TBBT is a key component in synthesizing sulfonated poly(arylene sulfone)s, which exhibit potential as proton exchange membranes in fuel cells. These polymers demonstrate high thermal and oxidative stability, along with good proton conductivity. [, , , ]

Q8: What are the advantages of using TBBT in synthesizing high refractive index polymers?

A8: TBBT, with its sulfur content and ability to form rigid polymer backbones, contributes to the high refractive index in polymers like poly(phenylene sulfide)s. These polymers are valuable for applications in optoelectronics and photonics. [, ]

Q9: How is TBBT used in the synthesis of cross-linked polymers?

A9: TBBT can act as a cross-linking agent, reacting with polymers containing reactive groups like propenyl groups via thiol-ene click chemistry. This process improves the mechanical properties and dimensional stability of the resulting polymers. []

Q10: What is the role of TBBT in developing Li-S batteries?

A10: TBBT serves as a precursor for synthesizing polyphenyl polysulfides, a new class of cathode materials for Li-S batteries. These materials are synthesized by reacting TBBT with sulfur, and they demonstrate potential for improved battery performance. [, ]

Q11: How is TBBT employed in the fabrication of biosensors?

A11: TBBT serves as a Raman label for gold nanoparticles in SERS-based biosensors. The TBBT Raman signal is used to detect specific biomolecular interactions, for instance, in the detection of influenza A virus. []

Q12: What is the role of computational chemistry in understanding TBBT?

A12: Density Functional Theory (DFT) calculations complement experimental SERS studies to verify and understand the adsorption configurations of TBBT on metal surfaces at the molecular level. []

Q13: Are there any known biological activities associated with TBBT?

A13: Research suggests that a thiol methyltransferase enzyme found in glucosinolate-containing plants might utilize TBBT as a substrate. This enzyme is proposed to play a role in detoxifying reactive thiols produced during glucosinolate degradation. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.